molecular formula C13H10ClN3O B12774223 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one CAS No. 89660-24-2

1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one

Cat. No.: B12774223
CAS No.: 89660-24-2
M. Wt: 259.69 g/mol
InChI Key: FQKJGACCDQZRTJ-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one typically involves the reaction of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including transition metals and organic acids. The process often requires refluxing in solvents such as methanol or ethanol to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysis and microwave-assisted synthesis are also common methods to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Imidazo[4,5-b]pyridine Derivatives: These include compounds like 2-phenylimidazo[4,5-b]pyridine and 5-chloro-2-methylimidazo[4,5-b]pyridine.

    Imidazo[4,5-c]pyridine Derivatives: Such as 2-phenylimidazo[4,5-c]pyridine.

Uniqueness: 1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and phenyl substitutions enhance its reactivity and potential therapeutic applications compared to other imidazopyridine derivatives .

Properties

CAS No.

89660-24-2

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-1-methyl-3-phenylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C13H10ClN3O/c1-16-10-7-8-11(14)15-12(10)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

FQKJGACCDQZRTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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